![molecular formula C25H29N3O6S B2965551 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-84-1](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C25H29N3O6S and its molecular weight is 499.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Analog Studies
Synthesis of Quinoquinazolines : The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is part of the quinazoline family. Studies have been conducted on the synthesis of quino[1,2-c]quinazolines as analogs of antitumor benzo[c]phenanthridine alkaloids, highlighting their potential in cancer research (Phillips & Castle, 1980).
Derivatives with Antitumor Properties : Synthesis of derivatives like 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one and their transformation into sulfanyl-substituted triazolobenzoquinazolines have shown significant antitumor activity (Markosyan et al., 2015).
Pro-Apoptotic Activity in Cancer Cells : Novel 4-anilinoquinazoline derivatives have been evaluated for their cytotoxic effect on cancer cells. These compounds demonstrated pro-apoptotic activity mediated by up-regulation of Bax and activation of poly(ADP-ribose) phosphatase (Devegowda et al., 2016).
Antimicrobial and Antifungal Studies
Antimicrobial and Antifungal Activities : Sulfonamides bearing quinazolin-4(3H)ones have been synthesized and exhibited remarkable antibacterial and antifungal activities, suggesting their utility in microbial infection treatments (Patel et al., 2010).
New Methylsulfanyl-Triazoloquinazoline Derivatives : The antimicrobial activity of newly synthesized 2‐methylsulfanyl‐[1,2,4]triazolo[1,5‐a]quinazoline derivatives was evaluated against various bacteria and fungi, indicating their potential in antimicrobial therapy (Al-Salahi et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 3,4-dimethoxyphenethylamine with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid, followed by the addition of hexanoyl chloride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid", "hexanoyl chloride" ], "Reaction": [ "Step 1: React 3,4-dimethoxyphenethylamine with 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-3,4-dimethoxyphenethylamine.", "Step 2: Add hexanoyl chloride to the intermediate from step 1 in the presence of a base such as triethylamine (TEA) to form the final product N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide.", "Step 3: Purify the final product by recrystallization or column chromatography." ] } | |
CAS番号 |
688053-84-1 |
分子式 |
C25H29N3O6S |
分子量 |
499.58 |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C25H29N3O6S/c1-31-19-8-7-16(12-20(19)32-2)9-10-26-23(29)6-4-3-5-11-28-24(30)17-13-21-22(34-15-33-21)14-18(17)27-25(28)35/h7-8,12-14H,3-6,9-11,15H2,1-2H3,(H,26,29)(H,27,35) |
InChIキー |
CRHSEHPSLPHNIQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


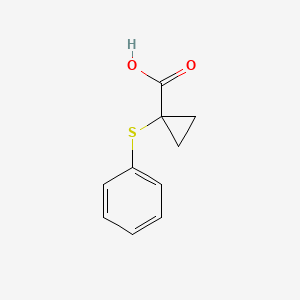
![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2965472.png)
![tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate](/img/structure/B2965473.png)
![2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine](/img/structure/B2965474.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)
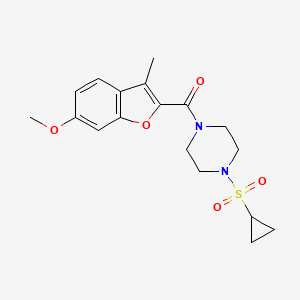
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)
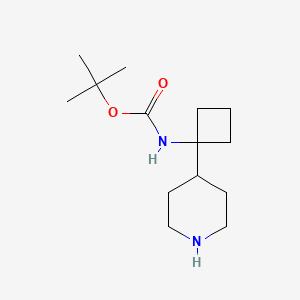

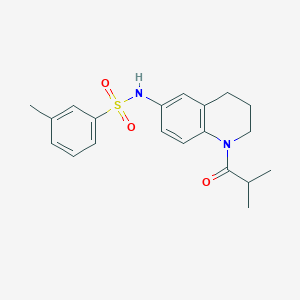
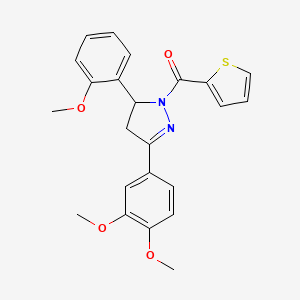
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
